2-Ethylpent-4-enoic acid

Vue d'ensemble

Description

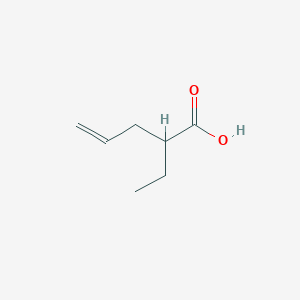

2-Ethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a double bond located at the fourth carbon atom and an ethyl group attached to the second carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethylpent-4-enoic acid can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-butene with carbon monoxide and water in the presence of a catalyst, such as a palladium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroformylation reactions. The reaction conditions typically include high pressures and temperatures to ensure efficient conversion of the starting materials to the desired product. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated carboxylic acids.

Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated carboxylic acids.

Substitution: Esters, amides, and other derivatives.

Applications De Recherche Scientifique

Materials Science

2-Ethylpent-4-enoic acid is utilized in the synthesis of polymers and copolymers. Its unsaturated structure allows it to participate in various polymerization reactions, making it a valuable monomer in the production of:

- Acrylic Resins : Used in coatings and adhesives due to their excellent adhesion and durability.

- Polymer Blends : Enhances mechanical properties and thermal stability when incorporated into polymer matrices.

Table 1: Polymerization Applications

| Application | Description |

|---|---|

| Acrylic Resins | Used for coatings, adhesives, and sealants. |

| Polymer Blends | Improves mechanical properties and thermal stability. |

Food Technology

In food technology, this compound is evaluated for its potential as a flavoring agent. The European Food Safety Authority (EFSA) has assessed its safety concerning genotoxicity and concluded that further studies are necessary to fully understand its implications in food products .

Table 2: Flavoring Applications

| Flavoring Agent | Regulatory Status |

|---|---|

| This compound | Under evaluation for safety in flavoring applications. |

Pharmaceuticals

The compound also finds use in the pharmaceutical industry. It can serve as an intermediate in the synthesis of various drugs, including anticonvulsants like valproic acid. Its structural similarity to other biologically active compounds enables it to be a candidate for further drug development.

Case Study: Valproic Acid Synthesis

In a study by SynZeal Research Pvt Ltd, this compound was identified as a key intermediate in the synthesis pathway of valproic acid, which is used to treat epilepsy and bipolar disorder .

Mécanisme D'action

The mechanism of action of 2-Ethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The double bond in the molecule can also participate in addition reactions, altering the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-pentenoic acid: Similar structure but with a methyl group instead of an ethyl group.

4-Pentenoic acid: Lacks the ethyl group at the second carbon atom.

2-Ethylhexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

2-Ethylpent-4-enoic acid is unique due to the presence of both an ethyl group and a double bond in its structure.

Activité Biologique

2-Ethylpent-4-enoic acid, with the CAS number 1575-73-1, is a compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound is classified as a branched-chain fatty acid. Its molecular formula is and it has a molecular weight of approximately 128.17 g/mol. The compound features a double bond in its structure, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 1575-73-1 |

| IUPAC Name | This compound |

| SMILES | CC(CC=C)C(=O)O |

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests a potential role in treating inflammatory diseases .

3. Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and energy production. Its structural characteristics allow it to participate in enzymatic reactions that are crucial for cellular metabolism. This involvement is particularly relevant in the context of metabolic disorders .

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial effects of this compound, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the acid. Results indicated a significant reduction in bacterial growth at concentrations above 0.5 mg/mL, highlighting its potential as a natural preservative or therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound on human macrophages. The compound was found to reduce the expression of TNF-alpha and IL-6, two key cytokines involved in inflammation. This suggests that it may be beneficial in managing conditions characterized by chronic inflammation, such as arthritis .

Propriétés

IUPAC Name |

2-ethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEBMFWJKMJTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304913 | |

| Record name | 2-ethylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-73-1 | |

| Record name | 2-Ethyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 168189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-ethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.